Anabasine dihydrochloride

Descripción general

Descripción

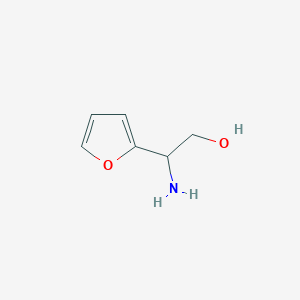

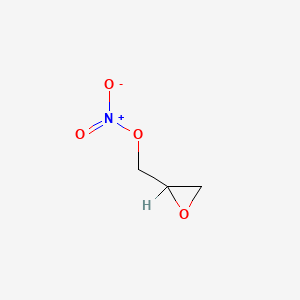

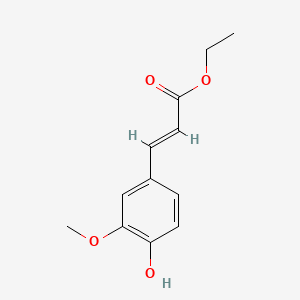

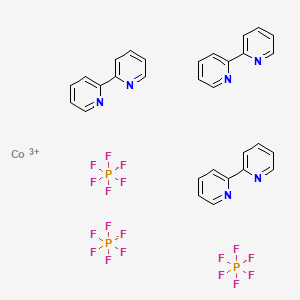

Anabasine is a pyridine and piperidine alkaloid found in the Tree Tobacco (Nicotiana glauca) plant, as well as in the close relative of the common tobacco plant (Nicotiana tabacum). It is a structural isomer of, and chemically similar to, nicotine . Anabasine dihydrochloride is a derivative of anabasine .

Synthesis Analysis

Anabasine was first synthesized in 1936 . The researchers reacted benzoic anhydride with δ-valerolactam to yield N-benzoylpiperidone. Then, N-benzoylpiperidone is reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone. This product then is decarboxylated, undergoes a ring closure, and amide hydrolysis to form anabasine .

Molecular Structure Analysis

The molecular formula of Anabasine dihydrochloride is C10H14N2.2ClH, and its molecular weight is 235.153 . Anabasine is a bipyridine derivative and piperidine analogue of anabasine .

Chemical Reactions Analysis

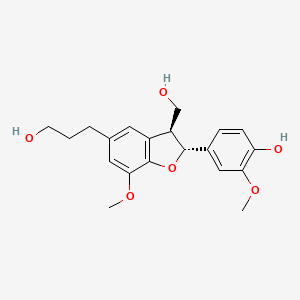

Anabasine is a useful scaffold for synthesizing nicotinic receptor drug candidates. These include GTS-21 (synthesized by Kem), which has been clinically tested to improve cognition in schizophrenics and pre–Alzheimer’s disease patients .

Physical And Chemical Properties Analysis

The heats of solution of anabasine hydrochloride C10H14N2HCl and of the reaction of its aqueous solution with crystalline AgNO3 at various dilutions were determined. The standard enthalpies of formation of anabasine hydrochloride and its 36 analogs were calculated .

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Anabasine dihydrochloride (also known as (S)-3-(Piperidin-2-yl)pyridine dihydrochloride), focusing on six unique applications:

Antimicrobial Activity

Anabasine dihydrochloride has been studied for its potential antimicrobial properties. Research has shown that derivatives of anabasine exhibit significant activity against various bacterial strains, including Staphylococcus aureus . These findings suggest that anabasine derivatives could be developed into new antimicrobial agents, particularly useful in combating antibiotic-resistant bacteria.

Antiviral Applications

The compound has also demonstrated promising antiviral activity. Studies have indicated that anabasine derivatives, especially those with adamantane fragments, show substantial antiviral effects . This makes anabasine dihydrochloride a candidate for further research in developing antiviral medications, potentially targeting a range of viral infections.

Analgesic Properties

Anabasine dihydrochloride has been found to possess analgesic properties. Experimental studies have shown that certain derivatives of anabasine can significantly reduce pain responses in animal models . This suggests potential applications in pain management and the development of new analgesic drugs.

Insecticidal and Antiparasitic Effects

Research has explored the use of anabasine dihydrochloride as an insecticide and antiparasitic agent. For instance, it has been tested for its effects on bumble bees infected with intestinal parasites . While the results were mixed, the compound showed some potential in reducing infection intensity under specific conditions, indicating its possible use in pest control and pollinator health management.

Phytochemical Interactions in Pollinator Ecology

Anabasine dihydrochloride plays a role in the ecology of pollinators, particularly in the context of plant-pollinator interactions. Studies have examined how nectar alkaloids like anabasine affect the dietary preferences and health of pollinators such as bumble bees . Understanding these interactions can help in the conservation of pollinators and the management of agricultural ecosystems.

Complex Formation and Spectral Properties

Anabasine dihydrochloride has been studied for its ability to form complexes with other molecules, such as β-cyclodextrin. These complexes have been analyzed using various spectroscopic methods, including FT-IR and NMR . This research is important for understanding the compound’s chemical behavior and potential applications in drug delivery systems.

Mecanismo De Acción

Target of Action

Anabasine dihydrochloride, also known as (S)-3-(Piperidin-2-yl)pyridine dihydrochloride, primarily targets the nicotinic acetylcholine receptors (AChRs) . These receptors play a crucial role in the transmission of signals in the nervous system. Specifically, anabasine dihydrochloride stimulates a wide variety of animal AChRs, especially the neuromuscular [e.g., α1 2 β1γδ (embryogenic) or α1 2 β1γɛ (adult)] and α7 AChRs .

Mode of Action

Anabasine dihydrochloride acts as an agonist on most nicotinic acetylcholine receptors in the central nervous system and peripheral nervous system . The compound binds to these receptors, causing the depolarization of neurons and inducing the release of both dopamine and norepinephrine .

Biochemical Pathways

The interaction of anabasine dihydrochloride with AChRs affects the cholinergic signaling pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition. By stimulating AChRs, anabasine dihydrochloride can influence these processes.

Pharmacokinetics

Drug likeness parameters indicate that a molecule’s adme properties are crucial for its suitability as a drug

Result of Action

The stimulation of AChRs by anabasine dihydrochloride leads to the depolarization of neurons, which can result in various physiological effects depending on the specific receptors involved . For instance, the stimulation of neuromuscular AChRs can affect muscle contraction, while the stimulation of α7 AChRs in the brain can influence cognitive processes .

Action Environment

The action, efficacy, and stability of anabasine dihydrochloride can be influenced by various environmental factors. For example, the compound’s action can be modulated by host genotype and food environment

Safety and Hazards

Anabasine dihydrochloride is classified as a flammable liquid and vapor. It is harmful if swallowed or if inhaled, and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful to aquatic life with long-lasting effects .

Direcciones Futuras

The medicinal effects and toxicity of anabasine may be context-dependent. Future research should identify the specific environmental and genotypic factors that determine whether nectar phytochemicals have medicinal or deleterious effects on pollinators . Moreover, the modification of the anabasine pyridine nucleus led to the obtainment of new derivatives endowed with binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype .

Propiedades

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXNODSVITPGV-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185782 | |

| Record name | Anabasine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anabasine dihydrochloride | |

CAS RN |

31945-06-9 | |

| Record name | Anabasine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031945069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabasine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47666V43D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.